molecular formula C18H15N3O5 B391714 N-(4-METHYLPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE

N-(4-METHYLPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE

Cat. No.: B391714
M. Wt: 353.3g/mol
InChI Key: VPTNNGJINVEUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-METHYLPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE is a chemical compound with the molecular formula C16H14N2O5. This compound is known for its unique structure, which includes a nitro group, a dioxo-isoindoline moiety, and a tolyl-acetamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE typically involves the reaction of 4-nitrophthalic anhydride with p-toluidine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the original compound.

Scientific Research Applications

N-(4-METHYLPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzamide: Similar structure but with a benzamide group instead of a tolyl-acetamide group.

    N-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-methyl-acetamide: Similar structure but with a methyl group instead of a tolyl group.

Uniqueness

N-(4-METHYLPHENYL)-N-[(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3g/mol

IUPAC Name

N-(4-methylphenyl)-N-[(4-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide

InChI

InChI=1S/C18H15N3O5/c1-11-6-8-13(9-7-11)19(12(2)22)10-20-17(23)14-4-3-5-15(21(25)26)16(14)18(20)24/h3-9H,10H2,1-2H3

InChI Key

VPTNNGJINVEUKN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.